molecular formula C7H12N4 B1451609 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 791777-96-3

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1451609
M. Wt: 152.2 g/mol
InChI Key: KYAGGLONXREQED-UHFFFAOYSA-N
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Description

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C7H12N4 . It has a molecular weight of 152.20 g/mol . The IUPAC name for this compound is 3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .


Molecular Structure Analysis

The InChI code for 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is 1S/C7H12N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h8H,2-5H2,1H3 . The Canonical SMILES for this compound is CCC1=NN=C2N1CCNC2 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 42.7 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 152.106196400 g/mol . The compound has a complexity of 138 .

Scientific Research Applications

  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .
    • Method : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
    • Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is used as a pharmaceutical intermediate in the preparation of Sitagliptin phosphate .
    • Method : The compound is used as an intermediate in the synthesis of Sitagliptin phosphate, an oral hypoglycaemic agent .
    • Results : Sitagliptin is a dipeptidyl peptidase-4 inhibitor, which is used in the treatment of type 2 diabetes .
  • NK-3 Receptor Antagonists

    • Field : Medicinal Chemistry
    • Application : Novel chiral N-acyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines are used as selective NK-3 receptor antagonists .
    • Method : The compounds are synthesized and used in therapeutic treatments .
    • Results : The novel compounds are used in therapeutic treatments .
  • N-Nitrosamine Contamination Study

    • Field : Pharmaceutical Analysis
    • Application : A case study on Sitagliptin drug products concerning contamination with N-nitrosamines .
    • Method : The study was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine and its precursor triazolopyrazine .
    • Results : The study provided insights into the contamination of Sitagliptin drug products with N-nitrosamines .
  • Synthesis of New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines

    • Field : Medicinal Chemistry
    • Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .
    • Method : The compounds were synthesized using various techniques, and their structures were characterized .
    • Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Use in Therapeutic Treatments

    • Field : Medicinal Chemistry
    • Application : Novel chiral N-acyl-5,6,7, (8-substituted)-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazines are used in therapeutic treatments .
    • Method : The compounds are synthesized and used in therapeutic treatments .
    • Results : The novel compounds are used in therapeutic treatments .
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is used in the synthesis of a variety of heterocyclic compounds .
    • Method : The compound is used as a starting material in reactions with hydrazonoyl halides and other reagents to form a variety of heterocyclic compounds .
    • Results : The newly synthesized compounds were characterized and their structures were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
  • Use in Chiral Synthesis

    • Field : Medicinal Chemistry
    • Application : 5,6,7, (8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines are synthesized using N-sp3 protective groups .
    • Method : The compounds are synthesized using a novel chiral synthesis method .
    • Results : The novel compounds are used in therapeutic treatments .

properties

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGGLONXREQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666282
Record name 3-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

CAS RN

791777-96-3
Record name 3-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 8-chloro-3-ethyl[1,2,4]triazolo[4,3-a]piperazine (2.24 g) in MeOH (150 mL) was added PtO2 (1.36 g) and 10% Pd/C (0.63 g) at rt. The reaction mixture was stirred under H2 for 16 h at room temperature and filtered, and the filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column to give the title compound (0.71 g, 31.17%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 153.2 (M+1).
Name
8-chloro-3-ethyl[1,2,4]triazolo[4,3-a]piperazine
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step One
Name
Quantity
0.63 g
Type
catalyst
Reaction Step One
Yield
31.17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Citations

For This Compound
2
Citations
OV Borysov, VV Voloshchuk, MA Nechayev… - Chemistry of …, 2023 - Springer
The article highlights the challenges and opportunities in the development of the piperazine-fused triazoles. Approaches toward medicinal chemistry relevant building blocks based on [1…
Number of citations: 4 link.springer.com
D Kim, L Wang, M Beconi, GJ Eiermann… - Journal of medicinal …, 2005 - ACS Publications
A novel series of β-amino amides incorporating fused heterocycles, ie, triazolopiperazines, were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the …
Number of citations: 996 pubs.acs.org

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